molecular formula C14H20N6O2S B6473307 N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640960-68-3

N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide

Numéro de catalogue: B6473307
Numéro CAS: 2640960-68-3
Poids moléculaire: 336.42 g/mol
Clé InChI: MTLVAYAULMSGSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. A piperidin-3-yl group is attached to position 6 of the heterocycle, further functionalized with a cyclopropanesulfonamide moiety. This structure combines rigidity (from the cyclopropane and triazolo-pyridazine) with conformational flexibility (via the piperidine ring), making it a candidate for diverse biological interactions, particularly in targeting proteins with hydrophobic or allosteric pockets .

Propriétés

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-10-15-16-13-6-7-14(17-20(10)13)19-8-2-3-11(9-19)18-23(21,22)12-4-5-12/h6-7,11-12,18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLVAYAULMSGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues with Triazolo-Pyridazine Cores

Key Compounds and Properties
Compound Name Core Structure Substituents Key Properties Biological Activity Evidence Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, piperidin-3-yl-cyclopropanesulfonamide High rigidity, moderate solubility Potential allosteric modulation (inferred from sulfonamide role in PEF(S) binding )
E-4b [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethyl-pyrazole, propenoic acid High melting point (253–255°C), polar functional groups Not specified, likely enzyme inhibition via H-bonding
Vitas-M (STK651245) [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, indole-ethylamine Crystalline structure, lipophilic BRD4 bromodomain inhibition (IC₅₀ = 0.2 µM)
Compound 3ab [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, pyrrolidin-3-yl-propenamide Oil form, moderate yield (44%) C(sp³)–C(sp³) coupling applications

Analysis :

  • Core Variations: The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with E-4b and Vitas-M but differs in substituents. E-4b’s propenoic acid group enhances polarity and melting point (253–255°C vs. target compound’s likely lower solubility due to cyclopropane) .
  • Biological Targets : Vitas-M and related derivatives in demonstrate that trifluoromethyl or methyl substituents on the triazolo-pyridazine core enhance bromodomain affinity, whereas the target compound’s cyclopropane may favor alternative targets (e.g., ion channels or kinases).

Analogues with Triazolo-Pyridine Cores

Key Compounds
Compound Name Core Structure Substituents Key Properties Biological Activity Evidence Source
8h [1,2,4]Triazolo[4,3-a]pyridine 3-Methyl, 3-chlorophenyl, fluorobenzyl Low melting point (153–155°C), lipophilic Antimalarial (IC₅₀ = 0.8 µM vs. Plasmodium)
8c [1,2,4]Triazolo[4,3-a]pyridine 3-Methyl, 3,5-dimethylphenyl, methoxybenzyl White solid (m.p. 168–169°C) Antimalarial (IC₅₀ = 1.2 µM)

Analysis :

  • Core Differences : The [1,2,4]triazolo[4,3-a]pyridine core in 8h and 8c replaces pyridazine with pyridine, reducing nitrogen content and altering electron distribution. This likely impacts solubility and target selectivity compared to the target compound.
  • Sulfonamide vs. Amide : The target compound’s sulfonamide group (vs. amide in 8h) may enhance metabolic stability and hydrogen-bonding capacity, critical for prolonged biological activity .

Cyclopropane-Containing Analogues

Compound Name Core Structure Substituents Key Properties Biological Activity Evidence Source
Patent Compound (EP 2022/06) Pyrrolo-triazolo-pyrazine Cyclopropanesulfonamide, cyclobutyl Not specified Kinase inhibition (hypothesized)
Z2701558508 [1,2,4]Triazolo[4,3-b]pyridazine Cyclopropyl, chloro-fluoro-indole ethylamine Crystalline solid BRD4 inhibition (IC₅₀ = 0.5 µM)

Analysis :

  • Cyclopropane vs. Cyclopropyl : The target compound’s cyclopropanesulfonamide introduces strain and polarity, contrasting with Z2701558508’s cyclopropyl group, which enhances lipophilicity for membrane penetration .
  • Therapeutic Potential: Cyclopropane derivatives in and highlight versatility in targeting epigenetic regulators (e.g., BRD4) or kinases, suggesting the target compound may occupy a similar niche.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.